Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, which includes the compound , often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . The crude product is then dissolved in hot water, filtered to remove sulphone, and the filtrate is basified with aqueous Na2CO3 to yield the corresponding 2-amino-4- (substituted-phenyl)-1,3-thiazole .Molecular Structure Analysis
The thiazole ring, a key component of the compound, is a planar, aromatic five-membered heterocycle containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and depend on the specific compound. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical and Chemical Properties Analysis
Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, closely related to the queried compound, were designed and synthesized. These compounds showed promising antituberculosis activity and cytotoxicity profiles, with one compound demonstrating significant activity against Mycobacterium tuberculosis and Mycobacterium smegmatis, suggesting the potential of this chemical class for tuberculosis treatment V. U. Jeankumar et al., 2013.
Antimicrobial Activity
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which include structures similar to the queried compound, indicated that some derivatives possess good to moderate antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents Serap Başoğlu et al., 2013.
Anticancer Properties
Several studies have explored the anticancer potential of compounds with structural similarities to the queried chemical. For instance, a series of polyfunctional substituted 1,3-thiazoles demonstrated anticancer activity across a range of cancer cell lines, including lung, kidney, and breast cancer, with compounds possessing a piperazine substituent at C2 of the 1,3-thiazole cycle showing significant efficacy Kostyantyn Turov, 2020. Additionally, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, suggesting the relevance of such compounds in cancer treatment A. Rehman et al., 2018.
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of thiazole derivatives like the compound could involve the design and development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-3-18-5-7-19(8-6-18)22-17-35-24(26-22)27-23(30)20-9-11-21(12-10-20)36(32,33)29-15-13-28(14-16-29)25(31)34-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDMJXRXMNQFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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